![molecular formula C17H17ClN4O B038386 Cdmip CAS No. 118697-12-4](/img/structure/B38386.png)
Cdmip
説明
Cdmip, also known as 2-(carbamimidoyl-methyl)-pentanedioic acid, is a small molecule that has been shown to have potential therapeutic effects in various diseases.
作用機序
The mechanism of action of Cdmip is not fully understood, but it is believed to involve the regulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses. This compound has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of energy metabolism, glucose metabolism, and oxidative stress. This compound has also been shown to have anti-inflammatory and anti-oxidative effects, which can protect against various diseases.
実験室実験の利点と制限
One advantage of Cdmip is that it is a small molecule that can be easily synthesized and modified. This allows for the development of novel derivatives with improved therapeutic properties. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for the research on Cdmip. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to develop novel derivatives with improved therapeutic properties. Additionally, the potential of this compound in combination therapy with other drugs should be explored. Finally, the development of targeted delivery systems for this compound could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule that has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways. Further research is needed to fully elucidate its effects and develop novel derivatives with improved therapeutic properties.
科学的研究の応用
Cdmip has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which can protect against atherosclerosis and heart failure.
特性
CAS番号 |
118697-12-4 |
---|---|
分子式 |
C17H17ClN4O |
分子量 |
328.8 g/mol |
IUPAC名 |
2-[5-chloro-2-(4-methylphenyl)imidazo[4,5-b]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17ClN4O/c1-11-4-6-12(7-5-11)16-19-13-8-9-14(18)20-17(13)22(16)10-15(23)21(2)3/h4-9H,10H2,1-3H3 |
InChIキー |
WWGZKSUTVBDCEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl |
同義語 |
5-chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide CDMIP |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。